molecular formula C6H9ClF2O2 B14274195 2-Methylpropyl chloro(difluoro)acetate CAS No. 167308-44-3

2-Methylpropyl chloro(difluoro)acetate

Cat. No.: B14274195
CAS No.: 167308-44-3
M. Wt: 186.58 g/mol
InChI Key: YCUKDCGCEDWONI-UHFFFAOYSA-N
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Description

2-Methylpropyl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl chloro(difluoro)acetate typically involves the esterification of chloro(difluoro)acetic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl chloro(difluoro)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield chloro(difluoro)acetic acid and 2-methylpropanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of chloro(difluoro)acetic acid and 2-methylpropanol.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

2-Methylpropyl chloro(difluoro)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated by esterases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylpropyl chloro(difluoro)acetate involves its interaction with nucleophiles, leading to the cleavage of the ester bond. The molecular targets include enzymes such as esterases that catalyze the hydrolysis of the ester bond. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent breakdown to yield the products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloro(difluoro)acetate
  • Ethyl chloro(difluoro)acetate
  • Propyl chloro(difluoro)acetate

Uniqueness

2-Methylpropyl chloro(difluoro)acetate is unique due to the presence of the 2-methylpropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

167308-44-3

Molecular Formula

C6H9ClF2O2

Molecular Weight

186.58 g/mol

IUPAC Name

2-methylpropyl 2-chloro-2,2-difluoroacetate

InChI

InChI=1S/C6H9ClF2O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

YCUKDCGCEDWONI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(F)(F)Cl

Origin of Product

United States

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